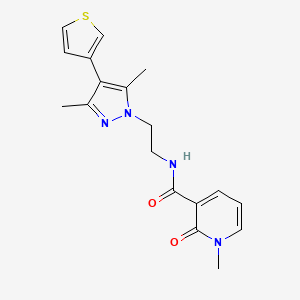

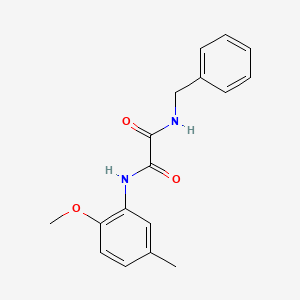

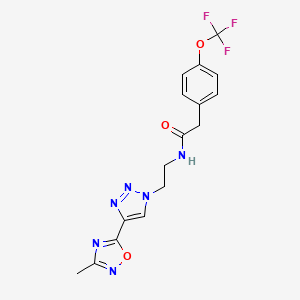

![molecular formula C16H22N2O3 B2598848 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid CAS No. 694514-97-1](/img/structure/B2598848.png)

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid, also known as phenyl-keto-isocaproyl-lysine, is a chemical compound that has been gaining attention in the field of pharmaceutical research due to its potential biological applications. It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular formula of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid is C16H22N2O3, and its molecular weight is 290.36 .Physical And Chemical Properties Analysis

The molecular formula of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid is C16H22N2O3, and its molecular weight is 290.36 .Scientific Research Applications

Molecular and Vibrational Studies

Molecular Structure and Hyperpolarizability Analysis

The molecular structure of similar 4-oxobutanoic acid derivatives has been analyzed using various spectroscopic methods and theoretical calculations, revealing insights into their vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, which are critical for understanding their chemical properties and potential applications (Raju et al., 2015).

Spectroscopic Properties and Reactivity

Investigations into the spectroscopic properties and reactive characteristics of 4-oxobutanoic acid derivatives have been conducted, emphasizing the importance of understanding their vibrational wavenumbers and potential for charge transfer within molecules (Mary et al., 2017).

Crystallography and Thermal Analysis

Crystal Structure Elucidation

Studies on the crystal structure of similar compounds have provided valuable information on their geometrical parameters and intermolecular interactions, which are crucial for the development of new materials and drugs (Nayak et al., 2014).

Thermal Stability Assessment

Thermal analysis of these compounds contributes to our understanding of their stability under different conditions, which is vital for their practical applications in various fields (Nayak et al., 2014).

Nonlinear Optical Material Potential

- Evaluation as Nonlinear Optical Materials: The dipole moment and hyperpolarizability studies indicate that 4-oxobutanoic acid derivatives might be promising candidates for nonlinear optical materials, expanding their potential application in photonic and electronic devices (Vanasundari et al., 2018).

Biological Activity and Docking Studies

Inhibitory Activity against Biological Targets

Molecular docking studies have revealed that some 4-oxobutanoic acid derivatives exhibit inhibitory activity against specific biological targets, suggesting potential for pharmacological applications (Vanasundari et al., 2018).

Apoptosis Induction in Cell Lines

One study on a similar compound, 4-Methylthio-2-oxobutanoic acid, showed its ability to inhibit growth and induce apoptosis in human cell lines, providing insights into its potential therapeutic applications (Tang et al., 2006).

Novel Synthesis and Chemical Reactions

Novel Surfactant Synthesis

A new surfactant incorporating a 4-oxobutanoic acid derivative was synthesized, showcasing the compound's versatility in creating novel substances with potential industrial applications (Chen et al., 2013).

Intramolecular Cyclization and Synthesis Routes

Research on the synthesis and intramolecular cyclization of N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids highlights the compound's utility in organic synthesis and the creation of new chemical structures (Rubtsov & Zalesov, 2003).

properties

IUPAC Name |

4-[4-(azepan-1-yl)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXSDGBZBAACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

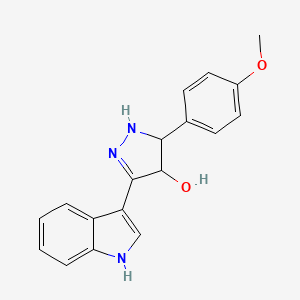

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2598775.png)

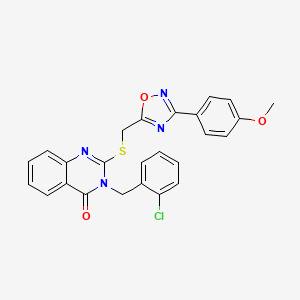

![Methyl 4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2598778.png)

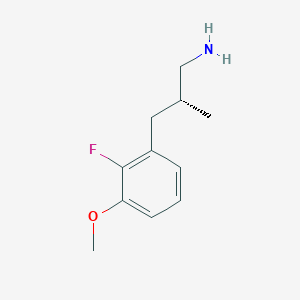

![N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2598780.png)

![ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2598785.png)

![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2598786.png)